molecular formula C18H21N3O3S B394399 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol CAS No. 296791-04-3

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol

Cat. No.: B394399
CAS No.: 296791-04-3
M. Wt: 359.4g/mol
InChI Key: MHCJXDVIRHEPPX-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a chemical compound with the molecular formula C18H21N3O3S. It is primarily used in proteomics research and has a molecular weight of 359.45 g/mol . This compound is known for its unique structure, which includes a benzisothiazole moiety and a phenol group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol typically involves multiple steps, starting with the preparation of the benzisothiazole intermediate. This intermediate is then reacted with a phenol derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzisothiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically results in the formation of quinones, while reduction of the benzisothiazole moiety can yield various reduced derivatives.

Scientific Research Applications

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl benzoate
  • 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl acetate

Uniqueness

Compared to similar compounds, 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol stands out due to its specific structural features, such as the presence of both a benzisothiazole moiety and a phenol group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-21(4-2)12-13-11-14(9-10-16(13)22)19-18-15-7-5-6-8-17(15)25(23,24)20-18/h5-11,22H,3-4,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCJXDVIRHEPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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